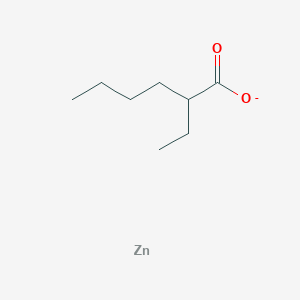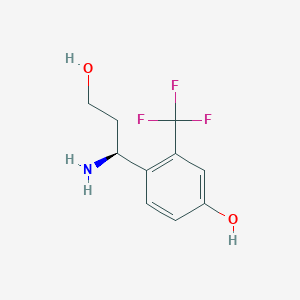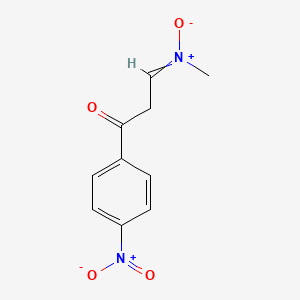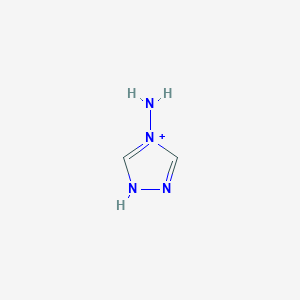
4H-1,2,4-triazol-4-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazol-4-aminium is a nitrogen-rich heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its versatile chemical properties and significant biological activities, making it a valuable scaffold in medicinal chemistry and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-triazol-4-aminium typically involves the cyclization of hydrazine derivatives with formic acid or formamide. One common method includes reacting hydrazine, formic acid, and formamide at elevated temperatures (140° to 220°C) to form the triazole ring . Another approach involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of trisubstituted triazoles from secondary amides and hydrazides .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally benign methods. For instance, ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium is a viable method for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,2,4-Triazol-4-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole-3-thiones.
Reduction: Reduction reactions can yield triazole derivatives with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring acts as a nucleophile
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate is commonly used as an oxidizing agent.
Reduction: Hydrazine derivatives and reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Triazole-3-thiones.
Reduction: Various substituted triazoles.
Substitution: Alkylated or arylated triazole derivatives
Applications De Recherche Scientifique
4H-1,2,4-Triazol-4-aminium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties
Mécanisme D'action
The mechanism of action of 4H-1,2,4-triazol-4-aminium involves its ability to interact with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. Molecular targets include enzymes involved in cell wall synthesis and metabolic pathways .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Tetrazole: A nitrogen-rich heterocycle with four nitrogen atoms, used in pharmaceuticals and explosives.
Imidazole: A five-membered ring with two nitrogen atoms, known for its antifungal and anticancer properties
Uniqueness: 4H-1,2,4-Triazol-4-aminium is unique due to its high nitrogen content and versatile reactivity, making it a valuable scaffold for drug design and industrial applications. Its ability to form stable complexes with various biological targets sets it apart from other similar compounds .
Propriétés
IUPAC Name |
1H-1,2,4-triazol-4-ium-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCUPJKTGNBGEC-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[N+](C=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
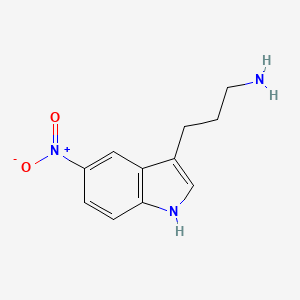
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11727685.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11727688.png)

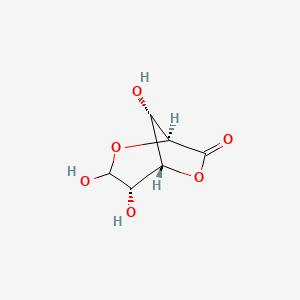
![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)
![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
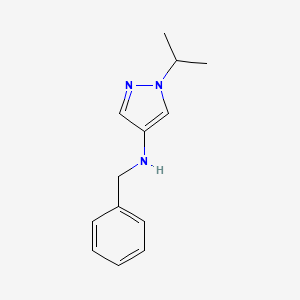
![(2E)-2-[(carbamothioylamino)imino]acetic acid](/img/structure/B11727734.png)
![Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)
